molecular formula C23H24N3NaO6 B13862694 sodium;2-[1-[[bis(trideuteriomethyl)amino]methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate

sodium;2-[1-[[bis(trideuteriomethyl)amino]methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate

Cat. No.: B13862694
M. Wt: 467.5 g/mol
InChI Key: MKNSEUWGSSBVQF-HVTBMTIBSA-M
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Description

Sodium;2-[1-[[bis(trideuteriomethyl)amino]methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate is a complex organic compound with significant applications in various scientific fields This compound is known for its unique structure, which includes multiple functional groups such as hydroxyl, amino, and carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2-[1-[[bis(trideuteriomethyl)amino]methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate involves multiple steps, each requiring specific reaction conditions. The initial step typically involves the formation of the indolizino[1,2-b]quinoline core through a series of cyclization reactions. Subsequent steps include the introduction of hydroxyl and amino groups through nucleophilic substitution and reduction reactions. The final step involves the addition of the sodium salt to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to control reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium;2-[1-[[bis(trideuteriomethyl)amino]methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents such as ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl groups can produce secondary or tertiary alcohols.

Scientific Research Applications

Sodium;2-[1-[[bis(trideuteriomethyl)amino]methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Biological Research: The compound is used as a probe to study cellular processes and molecular interactions.

    Industrial Applications: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of sodium;2-[1-[[bis(trideuteriomethyl)amino]methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to the suppression of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • Sodium;2-[1-[[bis(methyl)amino]methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate
  • Sodium;2-[1-[[bis(ethyl)amino]methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate

Uniqueness

The uniqueness of sodium;2-[1-[[bis(trideuteriomethyl)amino]methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate lies in its deuterium-substituted amino groups, which can enhance its stability and alter its biological activity compared to similar compounds with non-deuterated amino groups.

Properties

Molecular Formula

C23H24N3NaO6

Molecular Weight

467.5 g/mol

IUPAC Name

sodium;2-[1-[[bis(trideuteriomethyl)amino]methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate

InChI

InChI=1S/C23H25N3O6.Na/c1-4-23(32,22(30)31)16-8-18-20-12(9-26(18)21(29)15(16)11-27)7-13-14(10-25(2)3)19(28)6-5-17(13)24-20;/h5-8,27-28,32H,4,9-11H2,1-3H3,(H,30,31);/q;+1/p-1/i2D3,3D3;

InChI Key

MKNSEUWGSSBVQF-HVTBMTIBSA-M

Isomeric SMILES

[2H]C([2H])([2H])N(CC1=C(C=CC2=C1C=C3CN4C(=CC(=C(C4=O)CO)C(CC)(C(=O)[O-])O)C3=N2)O)C([2H])([2H])[2H].[Na+]

Canonical SMILES

CCC(C1=C(C(=O)N2CC3=CC4=C(C=CC(=C4CN(C)C)O)N=C3C2=C1)CO)(C(=O)[O-])O.[Na+]

Origin of Product

United States

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